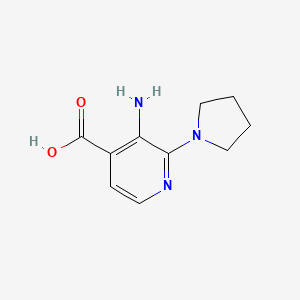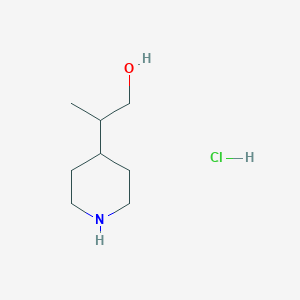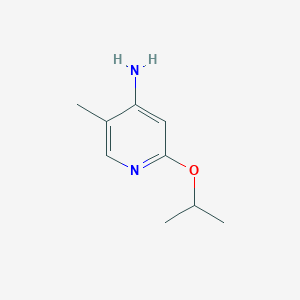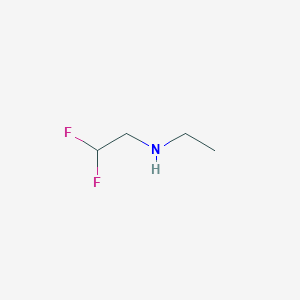
4-ethyl-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C13H21N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of aniline. One common method is the reaction of aniline with 4-ethyl-3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(3-methylbutan-2-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-ethyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-ethyl-N-(3-methylbutan-2-yl)aniline can be compared with other similar compounds, such as:
Aniline: The parent compound, which lacks the ethyl and 3-methylbutan-2-yl groups.
N-ethyl aniline: A derivative with only an ethyl group attached to the nitrogen.
N-(3-methylbutan-2-yl)aniline: A derivative with only a 3-methylbutan-2-yl group attached to the nitrogen.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-ethyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-12-6-8-13(9-7-12)14-11(4)10(2)3/h6-11,14H,5H2,1-4H3 |
InChI Key |
QZHBKLCLEGXXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13295488.png)
![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295491.png)

![2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13295500.png)




![5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13295530.png)

amine](/img/structure/B13295541.png)
![2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13295544.png)

